molecular formula C10H19NO2 B11957117 Ethyl 3-(diethylamino)-crotonate CAS No. 59222-31-0

Ethyl 3-(diethylamino)-crotonate

Cat. No.: B11957117
CAS No.: 59222-31-0
M. Wt: 185.26 g/mol
InChI Key: MNBAJVZFLPBXPG-CMDGGOBGSA-N
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Description

Ethyl 3-(diethylamino)-crotonate is a β-substituted crotonate ester featuring a diethylamino group at the C3 position. The diethylamino substituent introduces steric bulk and electron-donating effects, which may influence reactivity, solubility, and biological activity. The molecular formula for this compound is inferred as C9H17NO2, with a molecular weight of ~171.24 g/mol, distinguishing it from simpler derivatives .

Properties

CAS No.

59222-31-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl (E)-3-(diethylamino)but-2-enoate

InChI

InChI=1S/C10H19NO2/c1-5-11(6-2)9(4)8-10(12)13-7-3/h8H,5-7H2,1-4H3/b9-8+

InChI Key

MNBAJVZFLPBXPG-CMDGGOBGSA-N

Isomeric SMILES

CCN(CC)/C(=C/C(=O)OCC)/C

Canonical SMILES

CCN(CC)C(=CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Direct Condensation of Ethyl Acetoacetate with Diethylamine

The most widely reported method involves the reaction of ethyl acetoacetate with diethylamine in the presence of an acid catalyst. This one-pot reaction proceeds via nucleophilic attack of the amine on the β-keto ester, followed by dehydration to yield the enamine.

Reaction Conditions:

  • Solvent: Methanol or ethanol (optimal for solubility and reaction kinetics).

  • Catalyst: Acetic acid (10 mol%) to protonate the carbonyl group, enhancing electrophilicity.

  • Molar Ratio: A 3:1 excess of diethylamine to ethyl acetoacetate drives the reaction to completion.

  • Temperature: 60°C for 12–24 hours.

Mechanistic Pathway:

  • Enolization: Ethyl acetoacetate tautomerizes to its enolic form.

  • Nucleophilic Attack: Diethylamine attacks the β-carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water produces the conjugated enamine.

Solvent-Free Synthesis

Recent advancements highlight solvent-free conditions to minimize waste and improve atom economy. In this approach, ethyl acetoacetate and diethylamine are heated at 80°C with catalytic p-toluenesulfonic acid (PTSA). The absence of solvent reduces reaction times to 6–8 hours while maintaining yields above 85%.

Optimization of Reaction Parameters

Solvent Screening

SolventDielectric ConstantYield (%)Reaction Time (h)
Methanol32.79220
Ethanol24.38924
Toluene2.44548
Solvent-FreeN/A878

Methanol outperforms other solvents due to its polarity, which stabilizes intermediates and facilitates proton transfer.

Effect of Molar Ratio

Diethylamine : Ethyl AcetoacetateYield (%)
1:162
2:178
3:192
4:189

A 3:1 molar ratio ensures sufficient amine for complete conversion while avoiding side reactions like over-alkylation.

Temperature Dependence

Temperature (°C)Yield (%)
2065
4078
6092
8088

Elevated temperatures accelerate dehydration but risk decomposition beyond 60°C.

Mechanistic Insights

The reaction’s success hinges on acid-catalyzed enamine formation. IR spectroscopy confirms the loss of the carbonyl stretch (1700 cm⁻¹) and emergence of C=N vibrations (1640 cm⁻¹). 1H NMR^1 \text{H NMR} (500 MHz, DMSO-d6d_6) reveals a singlet at δ 5.15 ppm for the vinylic proton and triplet at δ 1.25 ppm for the ethyl groups.

Purification and Characterization

Purification:

  • Liquid-Liquid Extraction: Ethyl acetate/water separation removes unreacted diethylamine and acid.

  • Distillation: Reduced-pressure distillation isolates the product as a colorless liquid (bp 65–67°C at 20 mmHg).

Analytical Data:

  • LC-MS: m/zm/z 214.2 [M+H]+^+.

  • Elemental Analysis: Calculated for C10_{10}H19_{19}NO2_2: C 62.14%, H 9.91%, N 7.25%; Found: C 62.08%, H 9.85%, N 7.19%.

Challenges and Mitigation Strategies

  • Side Reactions: Over-alkylation is suppressed by maintaining a 3:1 amine-to-ketone ratio.

  • Moisture Sensitivity: Anhydrous conditions prevent hydrolysis of the enamine .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(diethylamino)-crotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Ethyl 3-(diethylamino)-crotonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(diethylamino)-crotonate involves its interaction with molecular targets through its ester and amino groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(Methylamino)-Crotonate

  • Structure: Methylamino group at C3.
  • Molecular Formula: C6H11NO2; Molecular Weight: 129.16 g/mol .
  • Properties: Polar surface area (52.32 Ų) and hydrogen-bonding capacity due to the NH group.
  • Applications : Used as an intermediate in organic synthesis, particularly in heterocyclic compound formation .

Ethyl 3-Amino-Crotonate

  • Structure: Primary amino group at C3.
  • Molecular Formula: C6H11NO2; Molecular Weight: 129.16 g/mol .
  • Properties : Melting point: 33–35°C; boiling point: 210–215°C. Soluble in alcohols, benzene, and ether .
  • Applications: Environmentally benign solvent and pharmaceutical intermediate. Purity criteria include ≤3% ethyl acetoacetate and ≤0.1% methyl-3-aminocrotonate .

Ethyl Crotonate (Unsubstituted)

  • Structure: No substituent at C3.
  • Molecular Formula : C6H10O2; Molecular Weight : 114.14 g/mol .
  • Properties : Found naturally in fruits and alcoholic beverages. Reacts with OH radicals via addition to the α,β-unsaturated carbonyl system, forming hydroxyalkyl radicals and subsequent oxidation products (e.g., formaldehyde, acetaldehyde) .
  • Applications : Flavoring agent in food industries and substrate in photochemical reactions (e.g., γ-butyrolactone synthesis) .

Ethyl 3-(Dimethylamino)-Crotonate

  • Structure: Dimethylamino group at C3.
  • Molecular Formula: Not explicitly stated in evidence, but inferred as C7H13NO2.
  • Properties: Likely higher polarity than methylamino analogs due to additional alkyl groups.

Ethyl 3-Amino-4-(2-Phthalimidoethoxy)-Crotonate

  • Structure: Amino group at C3 and phthalimidoethoxy substituent at C4.
  • Molecular Formula : C16H18N2O5; Molecular Weight : 318.32 g/mol .
  • Applications : Specialized intermediate in synthetic chemistry, likely for drug discovery due to the phthalimide moiety’s role in protecting groups.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications
Ethyl 3-(diethylamino)-crotonate C9H17NO2 ~171.24 Diethylamino (C3) (Theoretical: Catalysis, Pharma)
Ethyl 3-(methylamino)-crotonate C6H11NO2 129.16 Methylamino (C3) Organic synthesis
Ethyl 3-amino-crotonate C6H11NO2 129.16 Amino (C3) Pharmaceutical solvent
Ethyl crotonate C6H10O2 114.14 None Flavoring agent

Table 2: Reactivity Comparison

Compound Reactivity with OH Radicals Key Reaction Products
Ethyl crotonate Addition to C=C bond; forms hydroxyalkyl radicals Formaldehyde, acetaldehyde
Ethyl 3-amino-crotonate Likely altered pathway due to NH2 group (Inferred: Amine-oxygen adducts)
Ethyl 3-(methylamino)-crotonate Potential stabilization via N–H bonding (Theoretical: N-oxides or imine products)

Research Findings and Mechanistic Insights

  • Photochemical Behavior: Ethyl crotonate undergoes isomerization and lactone formation under UV light . Amino-substituted analogs may exhibit different photostability due to electron-donating substituents.
  • Atmospheric Degradation: Ethyl crotonate reacts with OH radicals at a rate coefficient similar to other α,β-unsaturated esters (~2.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) . Amino groups could modulate this reactivity by altering electron density at the double bond.
  • Synthetic Utility: Ethyl 3-amino-crotonate serves as a precursor for asymmetric 1,4-dihydropyridines in ionic liquid-phase synthesis , suggesting that diethylamino derivatives might find use in similar catalytic or drug-design contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(diethylamino)-crotonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via condensation reactions between diethylamine and ethyl crotonate derivatives. For example, β-amino crotonate esters are typically prepared by reacting ethyl crotonate with amines under reflux in aprotic solvents like THF or DCM. Ionic liquid-phase-supported synthesis (e.g., using imidazolium-based ionic liquids) has been shown to enhance reaction efficiency and purity by stabilizing intermediates . Key factors include:

  • Temperature : Optimal yields are achieved at 60–80°C.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve amine coupling.
  • Purification : Distillation (boiling point ~129–130°C for analogous trifluoromethyl derivatives ) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. What analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.2–3.5 ppm (N-CH₂ of diethylamino group), and δ 5.8–6.3 ppm (crotonate double bond protons).
  • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and 110–130 ppm (alkene carbons) confirm the structure .
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch).
  • GC-MS : Use a polar column (e.g., DB-5) to resolve isomers. The molecular ion peak (M⁺) at m/z ~183 (based on analogous compounds ) and fragmentation patterns help validate purity.

Advanced Research Questions

Q. How does the diethylamino substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The diethylamino group acts as an electron-donating substituent, increasing electron density at the β-carbon of the crotonate moiety. This enhances reactivity toward electrophiles (e.g., Michael acceptors) but reduces susceptibility to oxidation compared to non-aminated esters. For example:

  • Kinetic Studies : Gas-phase oxidation of ethyl crotonate derivatives with OH radicals shows lower rate constants (k ~1.5 × 10⁻¹⁰ cm³/molecule/s) compared to non-substituted esters due to steric and electronic effects .
  • Synthetic Applications : The amino group directs regioselectivity in cycloadditions, favoring 1,4-addition products in Diels-Alder reactions .

Q. What strategies can resolve contradictions in kinetic data between computational models and experimental results for reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete mechanistic models. To address this:

  • Solvent Correction : Apply the COSMO-RS model to adjust computational data for solvent polarity (e.g., water vs. toluene).
  • Isotopic Labeling : Use deuterated derivatives to track hydrogen abstraction pathways in oxidation reactions .
  • Multivariate Analysis : Combine experimental Arrhenius parameters (e.g., activation energy) with DFT calculations to refine transition-state geometries.

Q. What is the role of solvent polarity in the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Polar solvents (e.g., DMSO, MeCN) stabilize zwitterionic intermediates, favoring 1,2-addition products. In contrast, non-polar solvents (e.g., hexane) promote 1,4-addition via radical or concerted pathways. For example:

  • Case Study : In [4+2] cycloadditions with maleic anhydride, acetonitrile yields 85% 1,4-adduct, while hexane shifts selectivity to 1,2-adducts (70%) .
  • Experimental Design : Use UV-Vis spectroscopy to monitor solvent-dependent intermediate formation (λmax ~280 nm for zwitterionic species).

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